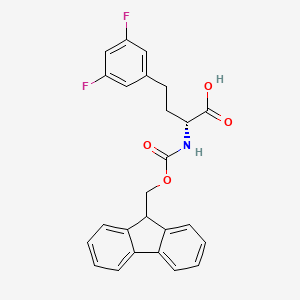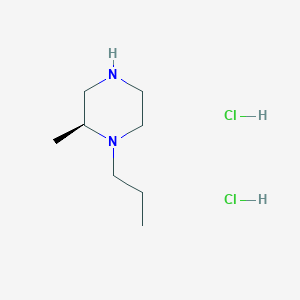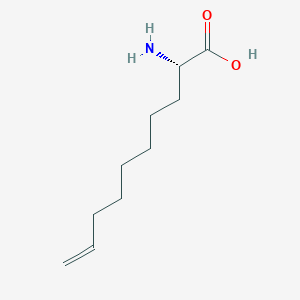![molecular formula C9H6F3NS B8097756 6-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B8097756.png)
6-(Trifluoromethyl)benzo[b]thiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)benzo[b]thiophen-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to the benzo[b]thiophene ring system
Synthetic Routes and Reaction Conditions:
Direct Trifluoromethylation: This method involves the direct introduction of the trifluoromethyl group onto the benzo[b]thiophene ring. Common reagents used include trifluoromethyltrimethylsilane (TMS-CF₃) and a suitable catalyst.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable leaving group on the benzo[b]thiophene ring with a trifluoromethyl anion (CF₃⁻).
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution often employs strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Various carboxylic acids, ketones, and alcohols.
Reduction: Reduced derivatives of the trifluoromethyl group.
Substitution: Substituted benzo[b]thiophenes with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 6-(Trifluoromethyl)benzo[b]thiophen-2-amine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
6-(Trifluoromethyl)benzothiophene: Similar structure but without the amine group.
2-Aminobenzo[b]thiophene: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)benzene: A simpler aromatic compound with a trifluoromethyl group.
Uniqueness: The presence of both the trifluoromethyl group and the amine group in 6-(Trifluoromethyl)benzo[b]thiophen-2-amine provides unique chemical and biological properties that distinguish it from similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophen-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)6-2-1-5-3-8(13)14-7(5)4-6/h1-4H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFTUDHGNHNXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 6-chlorospiro[3.3]heptane-2-carboxylate](/img/structure/B8097746.png)






